(6-Propoxynaphthalen-2-yl)boronic acid

Description

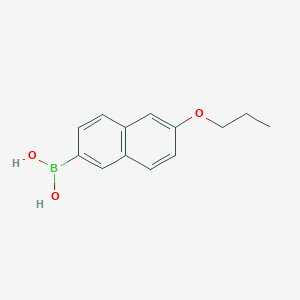

Structure

2D Structure

Properties

IUPAC Name |

(6-propoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BO3/c1-2-7-17-13-6-4-10-8-12(14(15)16)5-3-11(10)9-13/h3-6,8-9,15-16H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORFDCUJGVKVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Scheme:

Ar–X + R–B(OH)₂ → Ar–R

Where:

- Ar–X is a halogenated naphthalene derivative (e.g., 2-balogenated naphthalene with a propoxy substituent at position 6)

- R–B(OH)₂ is phenyl boronic acid or substituted boronic acids

Preparation of the Naphthalene Halide Intermediate

Step 1: Synthesis of 2-halogenated naphthalene derivative with a propoxy group at position 6.

- Method: Electrophilic aromatic substitution or halogenation of 6-propoxy-naphthalene.

- Reagents: NBS or NCS for bromination or chlorination, respectively, under controlled conditions to obtain 2-bromonaphthalene or 2-chloronaphthalene derivatives.

- Notes: Selective halogenation at the 2-position can be achieved via directed ortho-activation or via regioselective halogenation protocols.

- Halogenation yields are typically high (>85%) with regioselectivity confirmed via NMR and mass spectrometry.

Boronic Acid Coupling

Step 2: Suzuki-Miyaura coupling of the halogenated intermediate with phenyl boronic acid.

Reaction Conditions:

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Palladium on carbon, SiliaCat-DPP-Pd, Pd(PPh₃)₄ | Heterogeneous catalysts preferred for recyclability |

| Base | Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), triethylamine | Facilitates transmetalation step |

| Solvent | Water, methanol, or green solvents | Environmentally friendly options preferred |

| Temperature | 50–100°C | Elevated temperatures accelerate the reaction |

| Reaction Time | 30 min – 4 hours | Optimized for high yield |

- Yields of This compound can reach over 90% under optimized conditions, especially in continuous flow systems that improve mass transfer and reaction control.

Optimization and Recycling of Catalysts

- Use of supported palladium catalysts (e.g., SiliaCat-DPP-Pd) enhances catalyst recovery and reusability.

- Continuous flow reactors can achieve near-quantitative conversion with reaction times less than 2 hours, significantly reducing waste and improving safety.

Notes on Reaction Parameters and Data

| Parameter | Typical Value | Impact |

|---|---|---|

| Catalyst loading | 0.5–2 mol% | Balances cost and efficiency |

| Base molar ratio | 1:2 (boronic acid: base) | Ensures complete transmetalation |

| Temperature | 60–80°C | Optimal for high yield and selectivity |

| Reaction time | 30 min–2 hours | Shorter times favor higher productivity |

Summary of Research Findings

Concluding Remarks

The most effective preparation method for This compound involves:

- Regioselective halogenation of 6-propoxy-naphthalene to form 2-halogenated derivatives.

- Suzuki-Miyaura cross-coupling with phenyl boronic acid under palladium catalysis, preferably supported catalysts for recyclability.

- Optimization of reaction conditions (temperature, solvent, catalyst loading) to achieve yields exceeding 90%.

- Utilization of green solvents and continuous flow reactors to enhance safety, reduce waste, and facilitate scale-up.

This approach aligns with recent advances in organometallic catalysis and green chemistry, ensuring a robust, scalable, and environmentally friendly synthesis pathway.

Chemical Reactions Analysis

Types of Reactions: (6-Propoxynaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate, used to facilitate the borylation process.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products:

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (6-Propoxynaphthalen-2-yl)boronic acid, have been studied for their anticancer properties. The introduction of boronic acid moieties into pharmacologically active compounds can enhance their selectivity and efficacy. For instance, the structural modification of existing anticancer agents with boronic acid groups has shown improved pharmacokinetic profiles and biological activities .

Mechanism of Action

The mechanism by which boronic acids exert their anticancer effects often involves the inhibition of proteasomes, similar to the FDA-approved drug bortezomib. This proteasome inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces cancer cell death .

Case Studies

Recent studies have demonstrated that derivatives of boronic acids can selectively target cancer cells while sparing normal cells, thereby reducing side effects associated with traditional chemotherapeutics. For example, research into specific boronic acid derivatives has indicated promising results in preclinical models of multiple myeloma and other malignancies .

Synthetic Methodologies

Suzuki-Miyaura Coupling

this compound is particularly valuable in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds through the coupling of aryl or vinyl boron compounds with halides or pseudohalides . The versatility of this compound makes it an excellent building block for synthesizing complex organic molecules.

Advantages in Synthesis

The use of boronic acids in synthesis offers several advantages:

- Stability: Boronic acids are generally stable under various reaction conditions.

- Functionalization: They can be easily modified to introduce different functional groups.

- Selectivity: The reactions involving boronic acids often proceed with high selectivity and yield .

Biological Applications

Sensor Development

Boronic acids have been explored for use in biosensors due to their ability to form reversible covalent bonds with diols. This property can be harnessed to detect biomolecules such as glucose, making them useful in diabetes management and other clinical applications .

Antibacterial and Antiviral Properties

Emerging studies suggest that certain boronic acid derivatives exhibit antibacterial and antiviral activities. The ability to inhibit enzymes essential for bacterial survival or viral replication positions these compounds as potential candidates for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (6-Propoxynaphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond. The boron atom acts as a Lewis acid, facilitating the transfer of the organic group to the palladium center .

Comparison with Similar Compounds

Key Observations :

Antiproliferative Effects

- 6-Hydroxynaphthalen-2-yl boronic acid : Demonstrated potent cytotoxicity against triple-negative breast cancer (4T1 cells) with IC₅₀ = 0.1969 µM, outperforming phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) .

- Phenanthren-9-yl boronic acid: Exhibited sub-micromolar activity but lower selectivity due to non-specific interactions with hydrophobic cellular components .

- Propoxy Analogs: While direct data is unavailable, the propoxy group’s electron-donating nature may modulate target binding. Boronic acids with alkoxy substituents (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show efficacy as histone deacetylase (HDAC) inhibitors at 1 µM, comparable to trichostatin A .

Enzyme Inhibition

- Target Selectivity: Boronic acids with bulky substituents (e.g., propoxy) may exhibit selective binding to serine proteases or transcription factors over non-boronic acid proteasome inhibitors (e.g., MG-262) .

- pKa and Reactivity : The propoxy group’s electron-donating effects could lower the pKa of the boronic acid, enhancing boronate formation at physiological pH compared to 3-AcPBA or 4-MCPBA, which have higher pKa values .

Biological Activity

(6-Propoxynaphthalen-2-yl)boronic acid is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, pharmacokinetics, and potential applications in various fields.

Targets and Interactions

The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction , which is crucial for forming carbon-carbon bonds in organic synthesis. The compound interacts with biological systems through transmetalation , enabling it to form reversible covalent bonds with diols and other nucleophilic groups, significantly impacting enzymatic processes and cellular functions .

Biochemical Pathways

This compound influences several biochemical pathways by modulating enzyme activities and protein interactions. It can form boronate esters with diol-containing biomolecules, which may lead to either inhibition or activation of target enzymes depending on the specific context. The ability to bind to key regulatory proteins allows this compound to affect gene expression and metabolic pathways, thereby influencing overall cellular homeostasis.

Cellular Effects

Impact on Cell Function

Research indicates that this compound can alter cellular metabolism and signaling pathways. Its interactions can lead to changes in gene expression profiles, affecting processes such as cell growth, differentiation, and apoptosis. In laboratory settings, the compound's stability is influenced by environmental factors like pH and temperature, which can affect its efficacy over time.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound are dose-dependent. At lower concentrations, it may modulate biochemical pathways without significant toxicity; however, higher doses can lead to adverse effects such as cellular damage. This highlights the importance of determining optimal dosage ranges for therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its stability and reactivity. The compound undergoes metabolic processes that can lead to the formation of metabolites such as boric acid. Understanding these pathways is essential for predicting its behavior in biological systems.

Applications in Research and Medicine

This compound has a wide range of applications:

- Organic Synthesis : It serves as a building block for synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions.

- Medicinal Chemistry : The compound is being explored for its potential use in drug delivery systems and as a component in therapeutic agents targeting various diseases .

- Biological Research : Its role as a tool for studying biological processes involving boron has been increasingly recognized, particularly in the development of new boron-containing drugs .

Comparison with Similar Compounds

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| (6-Methoxynaphthalen-2-yl)boronic acid | Methoxy group instead of propoxy | Different solubility and reactivity |

| (6-Hydroxynaphthalen-2-yl)boronic acid | Hydroxyl group instead of propoxy | Potentially different interactions with biomolecules |

The unique propoxy group in this compound enhances its reactivity and solubility compared to other boronic acids, making it particularly valuable for specific applications .

Case Studies

Several studies illustrate the biological activity of this compound:

- Anticancer Activity : Research has demonstrated that derivatives of boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity similar to bortezomib, a well-known anticancer drug .

- Enzyme Inhibition : In vitro studies have shown that this compound can inhibit serine proteases, which are critical targets for developing treatments against various diseases including cancer and diabetes .

- Fluorescence Sensing : Recent advancements have utilized this compound in developing fluorescence sensors for detecting boronic acids in biological samples, enhancing its application in analytical chemistry .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (6-Propoxynaphthalen-2-yl)boronic acid and ensuring purity?

- Methodology : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized naphthalene derivatives. Protecting the boronic acid group during synthesis (e.g., using pinacol esters) is critical to avoid side reactions. Post-synthesis purification via recrystallization or chromatography is recommended, with purity validation using HPLC or LC-MS/MS . Thermal stability analysis (TGA) can also assess decomposition profiles, ensuring no residual solvents or intermediates remain .

Q. How can the structural integrity of this compound be validated using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond angles (e.g., C–B–O ≈ 120°) and hydrogen-bonding networks (e.g., B–O···H interactions). Polymorphism should be assessed by comparing experimental data with computational models (e.g., density functional theory). Refinement software like SHELXL or OLEX2 ensures accuracy .

Q. What analytical techniques are most effective for detecting trace impurities in boronic acid derivatives?

- Methodology : Triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity (detection limits <1 ppm). Derivatization-free protocols reduce preparation time. Validation parameters (linearity, LOQ, accuracy) must follow ICH guidelines. For non-volatile impurities, MALDI-MS with dihydroxybenzoic acid (DHB) matrix enables rapid sequencing and trimerization analysis .

Advanced Research Questions

Q. How does the propoxy substitution at the naphthalene ring influence the diol-binding kinetics and thermodynamics of this compound compared to other derivatives?

- Methodology : Stopped-flow kinetics can quantify binding rates (kon/koff) with diols like fructose or glucose. The propoxy group may sterically hinder binding or enhance solubility in aqueous media. Compare thermodynamic binding constants (Ka) via fluorescence titration or isothermal titration calorimetry (ITC). Computational docking studies (e.g., AutoDock) model steric/electronic effects .

Q. What experimental strategies can resolve contradictions in biological activity data observed for boronic acid derivatives in anticancer assays?

- Methodology :

- Assay standardization : Use consistent cell lines (e.g., HCT-116 for colon cancer) and exposure times.

- Mechanistic studies : Confirm target engagement via proteasome inhibition assays (e.g., 20S proteasome activity) or tubulin polymerization tests .

- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsomes) and plasma protein binding to clarify discrepancies between in vitro and in vivo results .

Q. How can computational methods be integrated into the design of this compound-based proteasome inhibitors?

- Methodology :

- Structure-based design : Use co-crystallized proteasome-boronic acid complexes (PDB IDs: e.g., 2F16) to guide modifications. Molecular dynamics (MD) simulations predict binding stability.

- QSAR modeling : Correlate substituent effects (e.g., propoxy vs. methoxy) with IC50 values from high-throughput screening.

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.